(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a trifluoromethyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide. The boronic acid group is then introduced through a borylation reaction, often using a palladium-catalyzed coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H10BF3N2O2 |
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Molecular Weight |
270.02 g/mol |
IUPAC Name |
[4-(3-methylpyrazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-4-5-17(16-7)10-3-2-8(12(18)19)6-9(10)11(13,14)15/h2-6,18-19H,1H3 |
InChI Key |
HUSILWCKRYWPSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=CC(=N2)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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